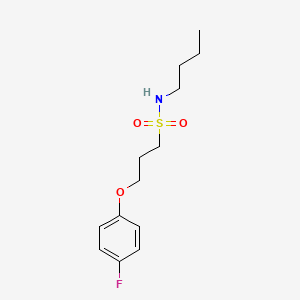![molecular formula C20H20ClNO4 B6498939 5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879048-07-4](/img/structure/B6498939.png)
5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the need to protect certain functional groups during the synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring system suggests that the compound may have interesting electronic properties, as indoles are known to participate in various types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the hydroxy group (-OH) is a common site of reactivity in many chemical reactions. The chloro group (-Cl) could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, and the specific functional groups it contains would influence properties like its solubility, melting point, boiling point, and stability. Unfortunately, without specific experimental data, it’s difficult to predict these properties with certainty .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-3-6-16(7-4-13)26-10-9-22-18-8-5-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-8,11,25H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDYFNYPBXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498868.png)
![methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498892.png)
![ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498905.png)
![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine](/img/structure/B6498934.png)
![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)

![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)

